[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464606
InChI: InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1
SMILES: CC(=O)N(C)C1CCN(C1)CC(=O)O
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13464606

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name 2-[(3S)-3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1
Standard InChI Key RMXMRBLVGGVBRS-QMMMGPOBSA-N
Isomeric SMILES CC(=O)N(C)[C@H]1CCN(C1)CC(=O)O
SMILES CC(=O)N(C)C1CCN(C1)CC(=O)O
Canonical SMILES CC(=O)N(C)C1CCN(C1)CC(=O)O

Introduction

Structural Characterization

The molecular structure of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid comprises a pyrrolidine ring substituted at the third position with an N-methyl acetamide group and an acetic acid moiety at the nitrogen (Figure 1). The (S)-configuration at the stereogenic center ensures enantiomeric specificity, which is critical for its interactions in biological systems .

Molecular Formula: C₉H₁₆N₂O₃
Molecular Weight: 200.23 g/mol
Key Functional Groups:

  • Pyrrolidine ring (five-membered secondary amine)

  • N-Methyl acetamide substituent (CH₃CON(CH₃)-)

  • Acetic acid side chain (-CH₂COOH)

PropertyValueSource
Exact Mass200.116 g/mol
LogP (Partition Coefficient)0.87
Topological Polar Surface Area76.2 Ų

Synthesis and Manufacturing

The synthesis of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions, leveraging both classical and modern methodologies:

Key Steps in Synthesis

  • Pyrrolidine Functionalization: Introduction of the acetyl-methyl-amino group via nucleophilic substitution or reductive amination .

  • Acetic Acid Coupling: Attachment of the acetic acid moiety using carbodiimide-based coupling agents (e.g., EDC, HOBt) .

  • Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the (S)-configuration .

A representative protocol from patent literature involves:

  • Step 1: Reaction of (S)-3-aminopyrrolidine with methyl acetyl chloride to form the N-methyl acetamide intermediate .

  • Step 2: Alkylation with bromoacetic acid under basic conditions to yield the final product.

Yield Optimization: Adjusting solvent polarity (e.g., acetone/water mixtures) and temperature (25–60°C) improves yields to >70% .

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior:

PropertyValueMethod/Source
Melting PointNot reported
SolubilityModerately polar solvents (e.g., DMSO, ethanol)
StabilityHydrolytically stable at pH 4–8

Spectroscopic Data:

  • IR: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O).

  • NMR (¹H): δ 1.8–2.1 (pyrrolidine CH₂), δ 3.1 (N-CH₃), δ 4.3 (CH₂COOH) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kappa opioid receptor agonists and anticonvulsants .

Peptide Mimetics

Its chiral structure aids in designing peptidomimetics for targeting G-protein-coupled receptors (GPCRs) .

Analytical Standards

Comparison with Analogous Compounds

CompoundMolecular FormulaKey DifferencesBioactivity
[(R)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acidC₁₁H₂₀N₂O₃Ethyl vs. methyl substituentEnhanced lipophilicity
{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidC₁₂H₂₀N₂O₃Cyclopropyl groupImproved metabolic stability

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